

Application Notes and Protocols for 2-Butyloctanoic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Butyloctanoic acid*

Cat. No.: *B1328923*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyloctanoic acid, a branched-chain fatty acid, is a versatile ingredient in the formulation of cosmetic and personal care products. Its unique molecular structure imparts multifunctional properties, making it a valuable component in a wide range of applications, from skincare to hair care. This document provides detailed application notes and experimental protocols for the effective utilization of **2-butyloctanoic acid** in cosmetic formulations.

2-Butyloctanoic acid is primarily recognized for its functions as a cleansing agent, surfactant, emulsifier, and emollient.^{[1][2][3]} Its synthetic origin allows for high purity and consistent quality. In formulations, it contributes to the cleansing of skin and hair, facilitates the creation of stable oil-in-water emulsions, and imparts a smooth, moisturized feel to the skin.^{[1][2]}

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-butyloctanoic acid** is essential for its effective incorporation into cosmetic formulations.

Property	Value	Reference
INCI Name	BUTYLOCTANOIC ACID	[3]
CAS Number	27610-92-0	[4]
Molecular Formula	C ₁₂ H ₂₄ O ₂	[1]
Molecular Weight	200.32 g/mol	[1]
Appearance	Colorless to pale yellow viscous liquid	[4]
Boiling Point	230 °C (lit.)	[5]
Density	0.887 g/mL at 25 °C (lit.)	[5]
Solubility	Limited solubility in water. Soluble in organic solvents.	[4]

Applications in Cosmetic Formulations

2-Butyloctanoic acid's multifunctional nature allows for its use in a variety of cosmetic products.

Cleansing Formulations (Facial Cleansers, Body Washes, Shampoos)

As a surfactant and cleansing agent, **2-butyloctanoic acid** effectively removes dirt, oil, and impurities from the skin and hair.[2] Its branched structure may contribute to a milder action compared to some linear-chain fatty acids, though specific comparative data is limited.

Typical Use Level: While specific percentages for **2-butyloctanoic acid** are not readily available in public literature, a cosmetic formulary suggests a use level of 2.0% for body odor control applications, which indicates its potential use in cleansing products within a similar range.[6] As a secondary surfactant or co-emulsifier, it is likely used in the range of 1-5%.

Emulsified Formulations (Creams, Lotions)

2-Butyloctanoic acid functions as an effective emulsifier, enabling the formation of stable oil-in-water (O/W) emulsions.[2] Its ability to reduce the interfacial tension between oil and water phases is key to creating homogenous and aesthetically pleasing creams and lotions.[2]

Typical Use Level: As a co-emulsifier in creams and lotions, a typical concentration would likely fall within the 1-5% range, depending on the desired viscosity and stability of the final product.

Emollient Applications (Moisturizers, Skin Conditioners)

In addition to its cleansing and emulsifying properties, **2-butyloctanoic acid** acts as an emollient, providing a softening and smoothing effect on the skin.[1] It helps to improve skin texture and retain moisture.[1]

Typical Use Level: When used primarily for its emollient properties, the concentration of **2-butyloctanoic acid** may range from 2-10%, depending on the desired level of moisturization and skin feel.

Experimental Protocols

The following protocols are provided as a guide for evaluating the performance of **2-butyloctanoic acid** in cosmetic formulations.

Protocol 1: Evaluation of Emulsifying Capacity

This protocol outlines a method to determine the ability of **2-butyloctanoic acid** to emulsify a typical cosmetic oil.

Objective: To assess the concentration-dependent emulsifying capacity of **2-butyloctanoic acid**.

Materials:

- **2-Butyloctanoic acid**
- Caprylic/Capric Triglyceride (as the oil phase)
- Deionized water

- Homogenizer
- Microscope with imaging capabilities
- Particle size analyzer

Procedure:

- Prepare a series of oil-in-water emulsions with varying concentrations of **2-butyloctanoic acid** (e.g., 1%, 2%, 3%, 4%, 5% w/w).
- The oil phase (Caprylic/Capric Triglyceride) should be kept at a constant concentration (e.g., 20% w/w).
- Heat the oil and water phases separately to 75°C.
- Add the **2-butyloctanoic acid** to the oil phase and mix until dissolved.
- Slowly add the oil phase to the water phase while homogenizing at a constant speed for a set time (e.g., 5 minutes).
- Allow the emulsions to cool to room temperature.
- Evaluation:
 - Macroscopic Observation: Visually inspect the emulsions for phase separation immediately after preparation and at set time intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C, 4°C).
 - Microscopic Observation: Examine a droplet of each emulsion under a microscope to observe the droplet size and distribution.
 - Particle Size Analysis: Use a particle size analyzer to quantify the mean droplet size and polydispersity index (PDI) of the emulsions. Smaller and more uniform droplet sizes generally indicate better emulsion stability.^[7]

Protocol 2: Sensory Evaluation of Emollient Properties

This protocol describes a method for assessing the sensory characteristics of a cream containing **2-butyloctanoic acid**.

Objective: To evaluate the skin feel and other sensory attributes of a formulation containing **2-butyloctanoic acid**.

Materials:

- Base cream formulation without emollient (control).
- Test cream formulation with a specified concentration of **2-butyloctanoic acid** (e.g., 5% w/w).
- A panel of trained sensory assessors (10-15 individuals).
- Standardized evaluation forms.

Procedure:

- Provide each panelist with a coded sample of the control cream and the test cream.
- Instruct panelists to apply a standardized amount of each cream to a designated area of their forearm.
- Panelists should evaluate the creams based on a set of predefined sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).
- Sensory Attributes to Evaluate:
 - Spreadability: Ease of application and spreading on the skin.
 - Absorbency: How quickly the cream is absorbed.
 - Greasiness: The feeling of oiliness on the skin.
 - Tackiness: The degree of stickiness after application.
 - Smoothness: The feeling of softness and smoothness of the skin.

- Moisturization: The perceived level of skin hydration.
- Panelists should rate each attribute on a linear scale (e.g., 1 to 10).
- Compile and statistically analyze the data to determine the sensory profile of the cream containing **2-butyloctanoic acid** compared to the control.

Protocol 3: In Vitro Skin Barrier Function Assay

This protocol provides a method to assess the effect of **2-butyloctanoic acid** on the skin's barrier function using an in vitro model.

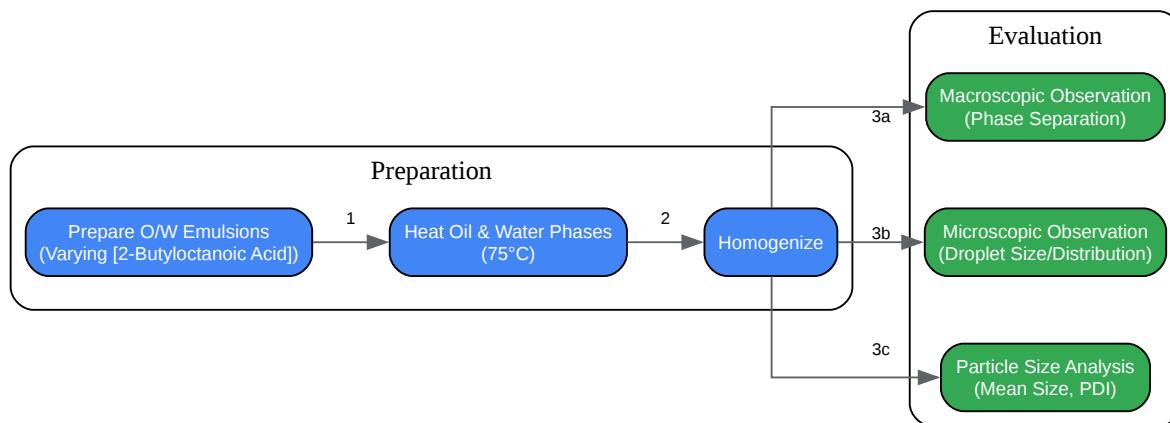
Objective: To determine if a formulation containing **2-butyloctanoic acid** can help maintain or improve the skin's barrier integrity.

Materials:

- Reconstructed human epidermis (RHE) models.
- Test formulation containing **2-butyloctanoic acid**.
- Control formulation (without **2-butyloctanoic acid**).
- Phosphate-buffered saline (PBS).
- Transepidermal Water Loss (TEWL) measurement device.
- Lucifer Yellow fluorescent dye.
- Fluorometer.

Procedure:

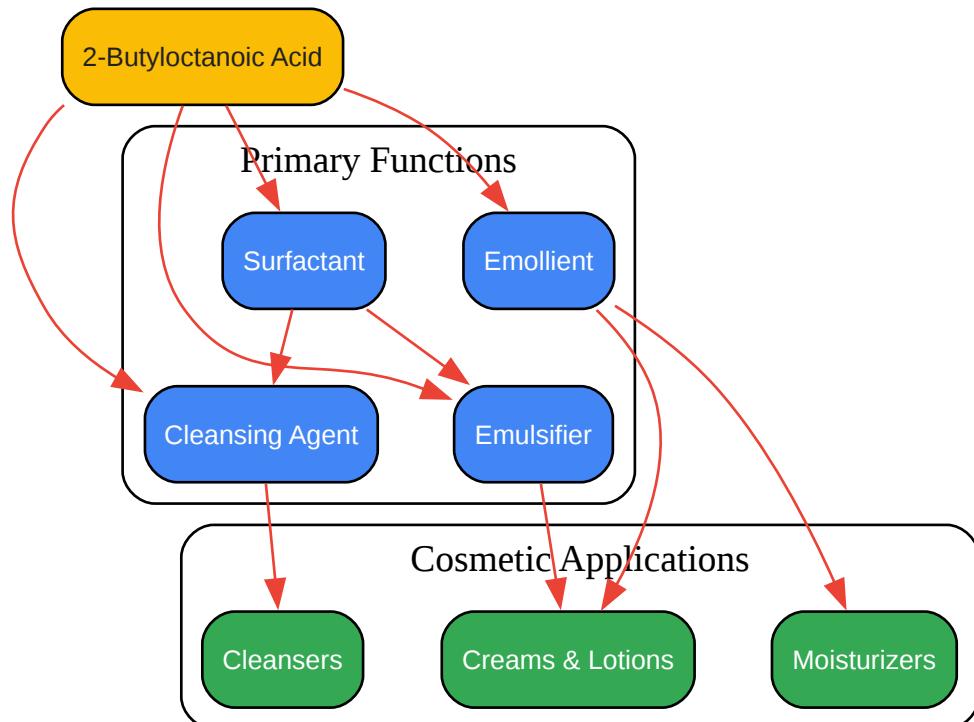
- Culture the RHE models according to the manufacturer's instructions.
- Apply a standardized amount of the test and control formulations to the surface of the RHE models.
- Incubate for a specified period (e.g., 24 hours).


- TEWL Measurement: Measure the TEWL from the surface of the RHE models. A lower TEWL value indicates a better barrier function.[8]
- Permeability Assay (Lucifer Yellow Test):
 - Apply a solution of Lucifer Yellow to the apical side of the RHE models.
 - Incubate for a set time.
 - Collect the medium from the basolateral side.
 - Measure the fluorescence of the basolateral medium using a fluorometer. Lower fluorescence indicates less dye has passed through the tissue, signifying a more intact barrier.[8]
- Compare the results from the test formulation to the control to assess the impact of **2-butyloctanoic acid** on skin barrier function.

Signaling Pathways and Biological Interactions

Currently, there is a lack of publicly available scientific literature detailing the specific interactions of **2-butyloctanoic acid** with cutaneous signaling pathways. Fatty acids, in general, can influence various cellular processes in the skin, including inflammation and lipid metabolism.[9] Further research is needed to elucidate the specific biological effects of **2-butyloctanoic acid** on skin cells.

Visualizations


Experimental Workflow for Emulsifying Capacity Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the emulsifying capacity of **2-butyloctanoic acid**.

Logical Relationship of 2-Butyloctanoic Acid Functions

[Click to download full resolution via product page](#)

Caption: Functional relationships of **2-butyloctanoic acid** in cosmetic applications.

Safety and Regulatory Information

2-Butyloctanoic acid is listed in the EU's CosIng database with the functions of cleansing, emulsifying, and surfactant.^[2] As with any cosmetic ingredient, it is essential to adhere to regional regulatory requirements and to conduct appropriate safety assessments for the final formulation. Available safety data suggests that it is not a significant concern for skin sensitization at typical use levels, but formulators should always verify the safety of their specific formulations.

Conclusion

2-Butyloctanoic acid is a valuable multifunctional ingredient for cosmetic formulators. Its ability to act as a cleansing agent, emulsifier, and emollient makes it suitable for a wide array of personal care products. The protocols outlined in this document provide a framework for researchers and formulators to effectively evaluate and utilize **2-butyloctanoic acid** in their product development endeavors. Further research into its specific biological interactions with the skin will continue to enhance its application potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butyloctanoic acid [myskinrecipes.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. 2-Butyloctanoic acid | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 27610-92-0: 2-Butyloctanoic acid | CymitQuimica [cymitquimica.com]
- 5. Cas 27610-92-0,2-BUTYLOCTANOIC ACID | lookchem [lookchem.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. premiumbeautynews.com [premiumbeautynews.com]
- 9. Fatty acids penetration into human skin ex vivo: A TOF-SIMS analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Butyloctanoic Acid in Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328923#formulation-of-cosmetic-products-with-2-butyloctanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com